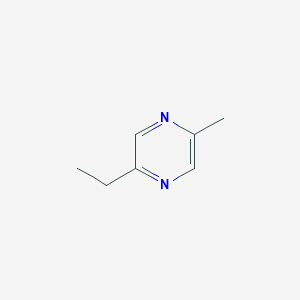

2-エチル-5-メチルピラジン

概要

説明

2-ethyl-5-methylpyrazine is a member of the class of pyrazines that is pyrazine with an ethyl group at position 2 and a methyl group at position 5 or vice versa. Found in tea, soybean paste, chocolate and sesame seed oil. It has a role as a flavouring agent and a Maillard reaction product. It is a member of pyrazines and a volatile organic compound.

2-Ethyl-5-methylpyrazine, 9ci, 8ci, also known as 2, 5-methylethylpyrazine or fema 3154, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Ethyl-5-methylpyrazine, 9ci, 8ci is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-5-methylpyrazine, 9ci, 8CI is primarily located in the cytoplasm. 2-Ethyl-5-methylpyrazine, 9ci, 8ci is a sweet, bean, and coffee tasting compound that can be found in a number of food items such as nuts, cocoa and cocoa products, potato, and coffee and coffee products. This makes 2-ethyl-5-methylpyrazine, 9ci, 8CI a potential biomarker for the consumption of these food products.

科学的研究の応用

香味剤

2-エチル-5-メチルピラジンは香味剤として使用されます . これは、食品の味や香りを改善するために使用されます . この化合物は、お茶、豆味噌、チョコレート、ごま油などの様々な食品に見られます .

メイラード反応生成物

この化合物は、メイラード反応の生成物です . メイラード反応は、アミノ酸と還元糖の間の化学反応であり、通常は熱を必要とします。 これは、通常、でんぷん質食品に風味を与える非酵素的褐変の一種です .

化学研究

2-エチル-5-メチルピラジンは、ピラジン類のクラスに属しています . ピラジン類は、化学研究において様々な用途を持つ複素環式芳香族有機化合物です .

生分解性研究

ロドコッカス・エリスロポリスやアルソバクター属などの特定の細菌株は、2-エチル-5-メチルピラジンを含む多くの置換ピラジンを水酸化することができます . これは、生分解性に関する研究に役立ちます .

害虫駆除

Safety and Hazards

2-Ethyl-5-methylpyrazine is classified as a flammable liquid (Category 3) and has acute toxicity (Category 4, Oral). It is harmful if swallowed and is a flammable liquid and vapor . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application .

作用機序

Target of Action

2-Ethyl-5-methylpyrazine is primarily used as a flavoring agent . It is a member of the class of pyrazines and is found in various food products such as tea, soybean paste, chocolate, and sesame seed oil . It is also a Maillard reaction product, which is a thermal degradation product obtained as a result of a chemical reaction between an amino acid and a reducing sugar .

Mode of Action

As a flavoring agent, it likely interacts with olfactory receptors in the nose, contributing to the aroma and taste of food products .

Biochemical Pathways

It is known to be a product of the maillard reaction, a type of non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated together .

Result of Action

The primary result of the action of 2-Ethyl-5-methylpyrazine is the contribution to the flavor and aroma of various food products. It imparts a specific taste and smell, enhancing the sensory experience of the food .

Action Environment

The efficacy and stability of 2-Ethyl-5-methylpyrazine can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept cool to maintain its stability .

特性

IUPAC Name |

2-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCFJIKRGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065422 | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13360-64-0, 36731-41-6 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5(or6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

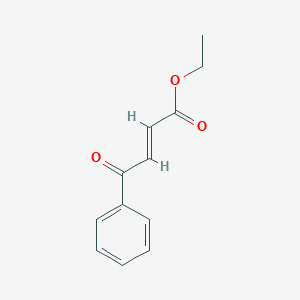

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Ethyl-5-methylpyrazine in food science?

A: 2-Ethyl-5-methylpyrazine is a key aroma compound that contributes significantly to the desirable roasted, nutty flavor profile of many foods. Its presence in trace amounts can greatly enhance the sensory appeal of products like roasted nuts, coffee, and cooked meat. [, , , , ]

Q2: How does the concentration of 2-Ethyl-5-methylpyrazine affect sensory perception?

A: Even at extremely low concentrations, 2-Ethyl-5-methylpyrazine possesses a low odor threshold, meaning humans can detect its presence at very small quantities. This makes it a potent flavoring agent. [, , , ]

Q3: How does the drying process influence the aroma profile of foods, particularly the levels of 2-Ethyl-5-methylpyrazine?

A: Studies on shrimp [] and tea [] have shown that different drying methods significantly affect the aroma profile of the final product. For instance, microwave vacuum drying of shrimp led to a higher concentration of 2-Ethyl-5-methylpyrazine compared to other drying methods, contributing to a more desirable flavor. In tencha tea, the traditional tencha-ro drying method produced a higher concentration of 2-Ethyl-5-methylpyrazine, resulting in a stronger seaweed-like aroma.

Q4: Can the addition of specific ingredients during food processing enhance the formation of 2-Ethyl-5-methylpyrazine?

A: Yes, research indicates that the addition of certain ingredients can influence the formation of 2-Ethyl-5-methylpyrazine. For example, adding a red wine pomace seasoning to barbecued beef patties was found to enhance the formation of various pyrazines, including 2-Ethyl-5-methylpyrazine, thereby enhancing the roasted flavor. [, ]

Q5: What are the primary pathways for the formation of 2-Ethyl-5-methylpyrazine in food?

A: 2-Ethyl-5-methylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. This reaction is responsible for the development of desirable flavors and aromas in cooked foods. [, , , ]

Q6: What role do amino acids play in the formation of 2-Ethyl-5-methylpyrazine?

A: Studies using isotope-labeled glutamine revealed that the amide nitrogen atom of the amino acid plays a significant role in pyrazine formation. [] Further research on walnut oil indicates a strong correlation between the presence of specific amino acids like isoleucine and arginine and the formation of 2-Ethyl-5-methylpyrazine. []

Q7: Can the pH level during food processing influence the formation of 2-Ethyl-5-methylpyrazine?

A: Yes, pH plays a crucial role. Studies have shown that alkaline conditions generally favor the formation of pyrazines, including 2-Ethyl-5-methylpyrazine. []

Q8: What are some natural sources where 2-Ethyl-5-methylpyrazine is found?

A: 2-Ethyl-5-methylpyrazine is naturally present in various foods, including: * Roasted coffee beans: It contributes to the characteristic aroma of roasted coffee. [, ] * Sesame seed oil: It is one of the key aroma compounds in sesame oil. [] * Peanuts: Roasting peanuts enhances the formation of 2-Ethyl-5-methylpyrazine, contributing to their roasted nutty flavor. [] * Dong Ding Oolong Tea: This tea variety from Taiwan is known for its prominent caramel aroma, with 2-Ethyl-5-methylpyrazine playing a key role. [] * Fermented soybean paste (Doenjang): This traditional Korean condiment owes part of its complex flavor profile to the presence of 2-Ethyl-5-methylpyrazine. [] * Tartary Buckwheat Tea: This tea variety possesses a distinct malty aroma, with 2-Ethyl-5-methylpyrazine identified as one of its key contributors. [] * Wax gourd beverage: This traditional beverage derives its unique flavor profile in part from the presence of 2-Ethyl-5-methylpyrazine. [] * Boletus auripes Pk. mushroom: This edible mushroom contains a diverse array of volatile compounds, including 2-Ethyl-5-methylpyrazine. [] * Lactobacillus acidophilus culture medium: The volatile oil extracted from the liquid medium used to cultivate this probiotic bacteria contains 2-Ethyl-5-methylpyrazine, suggesting a potential source for its production. []

Q9: Does 2-Ethyl-5-methylpyrazine have any potential applications beyond the food industry?

A: While primarily recognized for its flavoring properties, research suggests potential applications in other fields. For example, its presence in the volatile profile of the Streptomyces setonii WY228 bacterium has shown promising antifungal activity against the sweet potato black spot disease. []

Q10: What are some future research directions for 2-Ethyl-5-methylpyrazine?

A:

* Flavor enhancement: Investigating how different processing techniques and ingredient combinations can be optimized to maximize 2-Ethyl-5-methylpyrazine formation in various food products. * Biotechnological applications: Exploring the antifungal properties of 2-Ethyl-5-methylpyrazine further and investigating its potential use in developing bio-based fungicides. * Structure-activity relationship studies: Understanding how structural modifications to the 2-Ethyl-5-methylpyrazine molecule can influence its aroma properties, potentially leading to the development of novel flavoring agents. []

Q11: Are there any safety concerns regarding the use of 2-Ethyl-5-methylpyrazine in food?

A: While generally recognized as safe for consumption in the trace amounts found naturally in food, further research is needed to determine any potential long-term effects of consuming large quantities of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82419.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)